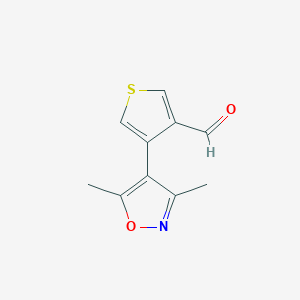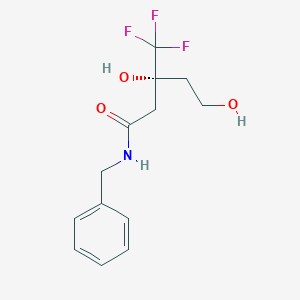
3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C11H13Cl2NO. It is characterized by the presence of an amino group, a dichlorophenyl group, and a cyclobutanol ring. This compound is primarily used in research and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol typically involves the reaction of 3,4-dichlorophenylacetonitrile with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the amino group to form amines.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-one: Similar structure but with a ketone group instead of an alcohol.
3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutanol ring provides stability and rigidity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C10H11Cl2NO |
|---|---|
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
3-amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-2-1-6(3-9(8)12)10(13)4-7(14)5-10/h1-3,7,14H,4-5,13H2 |
Clave InChI |
ITSQGSJOCFVOBT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C2=CC(=C(C=C2)Cl)Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)



![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)





![6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

